Ethyl 4-hydroxypicolinate Ethyl 4-hydroxypicolinate
Brand Name: Vulcanchem
CAS No.: 53764-72-0
VCID: VC2069880
InChI: InChI=1S/C8H9NO3/c1-2-12-8(11)7-5-6(10)3-4-9-7/h3-5H,2H2,1H3,(H,9,10)
SMILES: CCOC(=O)C1=CC(=O)C=CN1
Molecular Formula: C8H9NO3
Molecular Weight: 167.16 g/mol

Ethyl 4-hydroxypicolinate

CAS No.: 53764-72-0

Cat. No.: VC2069880

Molecular Formula: C8H9NO3

Molecular Weight: 167.16 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-hydroxypicolinate - 53764-72-0

Specification

CAS No. 53764-72-0
Molecular Formula C8H9NO3
Molecular Weight 167.16 g/mol
IUPAC Name ethyl 4-oxo-1H-pyridine-2-carboxylate
Standard InChI InChI=1S/C8H9NO3/c1-2-12-8(11)7-5-6(10)3-4-9-7/h3-5H,2H2,1H3,(H,9,10)
Standard InChI Key NXYYJUMPOIFBFP-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC(=O)C=CN1
Canonical SMILES CCOC(=O)C1=CC(=O)C=CN1

Introduction

Chemical Properties and Structural Characteristics

Ethyl 4-(hydroxymethyl)picolinate exhibits several distinctive chemical properties that arise from its structural features. The molecule contains three key functional groups: a pyridine ring (providing basic properties), an ethyl ester group (susceptible to hydrolysis and nucleophilic attack), and a hydroxymethyl group (capable of hydrogen bonding and oxidation).

The compound's structure can be represented by several chemical identifiers:

PropertyValue
Molecular FormulaC₉H₁₁NO₃
Molecular Weight181.19 g/mol
InChIInChI=1S/C9H11NO3/c1-2-13-9(12)8-5-7(6-11)3-4-10-8/h3-5,11H,2,6H2,1H3
InChI KeyWPDFCSISXJTYIW-UHFFFAOYSA-N
Canonical SMILESCCOC(=O)C1=NC=CC(=C1)CO

The hydroxymethyl group enhances the compound's water solubility compared to other pyridine derivatives lacking this hydrophilic functionality. Additionally, the pyridine nitrogen provides a site for coordination with metal ions, giving the molecule potential chelating properties.

Synthesis Methods and Production Techniques

Laboratory Synthesis Routes

Ethyl 4-(hydroxymethyl)picolinate can be synthesized through several laboratory methods. One common synthetic approach involves the reaction of 2-cyanopyridine-4-methanol with trimethylsilyl chloride in ethanol. This reaction is typically conducted at 50°C under a nitrogen atmosphere for approximately 12 hours. The reaction scheme can be represented as:

2-cyanopyridine-4-methanol + trimethylsilyl chloride + ethanol → Ethyl 4-(hydroxymethyl)picolinate

After the reaction period, water and sodium carbonate are added to the mixture. The resulting solution is dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure. The final product is purified through silica gel column chromatography to obtain Ethyl 4-(hydroxymethyl)picolinate with high purity.

Industrial Production Methods

For industrial-scale production of Ethyl 4-(hydroxymethyl)picolinate, similar reaction chemistry is employed but with optimizations for larger scale and efficiency. Industrial methods typically utilize continuous flow reactors rather than batch processes to improve yield and consistency. These production methods often incorporate automated purification systems to ensure high product purity while minimizing solvent usage and waste generation.

The industrial synthesis is designed to maximize atom economy and reduce the formation of byproducts, which is crucial for cost-effective manufacturing of this chemical intermediate. Quality control measures in industrial production include spectroscopic analysis and chromatographic methods to verify the purity and identity of the final product.

Chemical Reactivity and Reaction Profiles

Ethyl 4-(hydroxymethyl)picolinate demonstrates versatile chemical reactivity due to its multiple functional groups. Understanding these reaction pathways is essential for its application in synthetic chemistry and medicinal chemistry research.

Oxidation Reactions

The hydroxymethyl group in Ethyl 4-(hydroxymethyl)picolinate can undergo oxidation reactions to form the corresponding carboxylic acid derivative. Common oxidizing agents employed for this transformation include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). The primary product of this oxidation is 4-(carboxymethyl)picolinic acid. This oxidation pathway is significant for converting the compound into more functionalized derivatives for further synthetic applications.

Reduction Reactions

The ester functionality of Ethyl 4-(hydroxymethyl)picolinate can be selectively reduced using appropriate reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). This reduction yields 4-(hydroxymethyl)picolinic alcohol, where both the ester and pyridine ring may be affected depending on the reaction conditions. Controlled reduction conditions are essential to achieve selective transformations of specific functional groups within the molecule.

Substitution Reactions

The hydroxymethyl group can participate in nucleophilic substitution reactions, serving as a handle for introducing various functional groups. Under basic conditions, nucleophiles like amines or thiols can displace the hydroxyl group (typically after conversion to a better leaving group) to generate functionalized derivatives. These substitution reactions expand the structural diversity accessible from this versatile building block.

PathogenMIC (μg/mL)
Staphylococcus aureus8
Escherichia coli16
Candida albicans32

These findings indicate that the compound exhibits moderate to strong antimicrobial activity, with particular effectiveness against Gram-positive bacteria such as Staphylococcus aureus. The relatively low MIC values suggest potential applications in developing new antimicrobial agents, especially in light of increasing antibiotic resistance among common pathogens.

Enzyme Inhibition Properties

Ethyl 4-(hydroxymethyl)picolinate has been investigated for its ability to inhibit various metabolic enzymes involved in drug metabolism. Research has demonstrated that the compound can bind to specific enzyme active sites, thereby inhibiting enzymatic activity and potentially altering biochemical pathways.

Enzyme inhibition studies have quantified the half-maximal inhibitory concentration (IC₅₀) values for several key enzymes:

EnzymeIC₅₀ (μM)
Cytochrome P45012
Aldose Reductase25
Dipeptidyl Peptidase IV30

The moderate IC₅₀ values indicate that Ethyl 4-(hydroxymethyl)picolinate has significant potential as an enzyme modulator. The inhibition of Cytochrome P450 enzymes is particularly noteworthy, as these enzymes play crucial roles in drug metabolism. This property suggests that the compound could potentially influence drug interactions and therapeutic efficacy in pharmaceutical applications.

Metal Chelation Capabilities

The structural features of Ethyl 4-(hydroxymethyl)picolinate enable it to function as a metal chelating agent. The pyridine nitrogen and the hydroxymethyl group can coordinate with various metal ions to form stable complexes. This chelation ability has implications for the compound's biological activities, as metal ion homeostasis is crucial for many cellular processes.

Research suggests that the compound's mechanism of action in some biological systems may involve modulation of metal ion concentrations. By chelating essential metal ions, Ethyl 4-(hydroxymethyl)picolinate can influence biochemical pathways that depend on these ions as cofactors. This property opens potential applications in treating conditions characterized by metal ion dysregulation.

Scientific Research Applications

Ethyl 4-(hydroxymethyl)picolinate serves numerous functions in scientific research across multiple disciplines. Its versatile structure and reactivity profile make it valuable for various applications in chemistry, biology, medicine, and industrial processes.

Applications in Synthetic Chemistry

In synthetic organic chemistry, Ethyl 4-(hydroxymethyl)picolinate functions as an important building block for constructing more complex molecular architectures. The compound's multiple functional groups provide synthetic handles for selective modifications, enabling the creation of diverse chemical libraries. These derivatives may have applications ranging from materials science to pharmaceutical development.

The ester group can undergo transesterification or amidation reactions, while the hydroxymethyl group can be functionalized through various transformations. These modification pathways allow chemists to tailor the molecule's properties for specific applications and to explore structure-activity relationships in biological studies.

Applications in Biological Research

In biological research, Ethyl 4-(hydroxymethyl)picolinate is studied for its interactions with various biochemical systems. Its potential roles in metal ion chelation make it relevant for investigating cellular processes that depend on metal homeostasis. Researchers use the compound to study the effects of metal ion sequestration on enzyme function and cell signaling pathways.

The compound's antimicrobial properties also make it valuable for research into novel antibacterial mechanisms and strategies for combating microbial resistance. By studying how Ethyl 4-(hydroxymethyl)picolinate disrupts bacterial metabolism, researchers can gain insights into potential new targets for antimicrobial drug development.

Applications in Medicinal Chemistry

In medicinal chemistry, Ethyl 4-(hydroxymethyl)picolinate serves as a lead compound for developing potential therapeutic agents. Its established biological activities provide a foundation for structure-based drug design efforts. By synthesizing and testing derivatives with modified structures, researchers can optimize properties such as potency, selectivity, and pharmacokinetics.

The compound's enzyme inhibition properties make it particularly interesting for developing drugs that target specific metabolic pathways. Its ability to modulate enzyme activity could be harnessed to treat conditions characterized by abnormal enzyme function or to influence the metabolism of other therapeutic agents.

Comparative Analysis with Related Compounds

To better understand the unique properties of Ethyl 4-(hydroxymethyl)picolinate, it is valuable to compare it with structurally related picolinic acid derivatives. This comparison highlights how structural variations affect chemical reactivity and biological activity.

Comparison with Ethyl 4-bromopicolinate

Ethyl 4-bromopicolinate differs from the title compound by having a bromine atom at the 4-position instead of a hydroxymethyl group. This structural difference significantly alters the compound's reactivity profile. The bromine atom makes Ethyl 4-bromopicolinate more reactive in nucleophilic aromatic substitution reactions, while the hydroxymethyl group in Ethyl 4-(hydroxymethyl)picolinate provides opportunities for oxidation and functional group interconversion reactions.

Additionally, the bromine derivative generally exhibits lower water solubility and different biological activities due to the halogen's electronic and steric effects. The bromine atom's electron-withdrawing nature affects the electron distribution in the pyridine ring, potentially altering interactions with biological targets.

Comparison with Ethyl 3-chloro-5-(trifluoromethyl)picolinate

Ethyl 3-chloro-5-(trifluoromethyl)picolinate contains both chloro and trifluoromethyl substituents, making it significantly more electron-deficient compared to Ethyl 4-(hydroxymethyl)picolinate. This electronic difference affects the compound's reactivity, particularly in nucleophilic addition reactions and coordination chemistry.

The presence of halogen substituents also impacts the compound's lipophilicity and membrane permeability, which can influence its biological activities and pharmacokinetic properties. These structural differences highlight how strategic placement of functional groups can dramatically alter a molecule's chemical and biological behavior.

Comparison with Ethyl 3-aminopicolinate

Ethyl 3-aminopicolinate features an amino group, which confers distinctly different properties compared to the hydroxymethyl group in Ethyl 4-(hydroxymethyl)picolinate. The amino group makes the compound more nucleophilic and provides opportunities for additional derivatization through reactions typical of aromatic amines.

The amino derivative generally exhibits different hydrogen bonding patterns and solubility characteristics compared to the hydroxymethyl analog. These differences affect how the molecules interact with biological receptors and enzyme active sites, potentially resulting in distinct biological activity profiles.

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